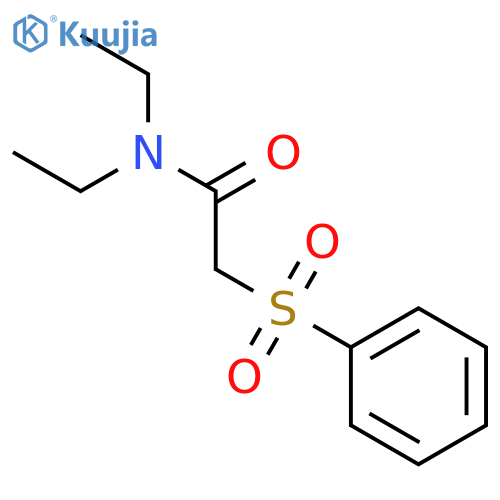Cas no 163019-28-1 (2-(Benzenesulfonyl)-N,N-diethylacetamide)

163019-28-1 structure
商品名:2-(Benzenesulfonyl)-N,N-diethylacetamide
2-(Benzenesulfonyl)-N,N-diethylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-(Benzenesulfonyl)-N,N-diethylacetamide
- AKOS015996847
- N,N-diethylphenylsulfonylacetamide
- SS-4446
- N,N-Diethyl-2-(phenylsulfonyl)acetamide
- MFCD04274826
- CS-0447564
- 163019-28-1
- DTXSID00438283
- Z19128225
-
- MDL: MFCD04274826
- インチ: InChI=1S/C12H17NO3S/c1-3-13(4-2)12(14)10-17(15,16)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3
- InChIKey: KEAACMAWBWZGJR-UHFFFAOYSA-N
- ほほえんだ: CCN(CC)C(=O)CS(=O)(=O)C1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 255.09291458g/mol
- どういたいしつりょう: 255.09291458g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 335
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
2-(Benzenesulfonyl)-N,N-diethylacetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AI38083-1mg |
2-(Benzenesulfonyl)-n,n-diethylacetamide |
163019-28-1 | >97% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AI38083-5mg |
2-(Benzenesulfonyl)-n,n-diethylacetamide |
163019-28-1 | >97% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AI38083-500mg |
2-(Benzenesulfonyl)-n,n-diethylacetamide |
163019-28-1 | >97% | 500mg |
$302.00 | 2024-04-20 | |
| abcr | AB338830-500 mg |
2-(Benzenesulfonyl)-N,N-diethylacetamide; 97% |
163019-28-1 | 500MG |
€192.90 | 2022-06-10 | ||
| Apollo Scientific | OR303054-500mg |
2-(Benzenesulfonyl)-N,N-diethylacetamide |
163019-28-1 | 500mg |
£147.00 | 2025-02-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1518231-500mg |
N,N-diethyl-2-(phenylsulfonyl)acetamide |
163019-28-1 | 98% | 500mg |
¥1053 | 2023-04-15 | |
| A2B Chem LLC | AI38083-10mg |
2-(Benzenesulfonyl)-n,n-diethylacetamide |
163019-28-1 | >97% | 10mg |
$240.00 | 2024-04-20 | |
| Crysdot LLC | CD12136022-5g |
N,N-Diethyl-2-(phenylsulfonyl)acetamide |
163019-28-1 | 95+% | 5g |
$826 | 2024-07-24 |
2-(Benzenesulfonyl)-N,N-diethylacetamide 関連文献
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Long Chen,Lingyu Zang,Luhua Chen,Jinchao Wu,Chengming Jiang,Jinhui Song CrystEngComm, 2021,23, 5337-5344
-
Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
163019-28-1 (2-(Benzenesulfonyl)-N,N-diethylacetamide) 関連製品
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量